3-(4-Methylphenyl)propan-1-aminehydrochloride
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Overview
Description
3-(4-Methylphenyl)propan-1-aminehydrochloride is a chemical compound with the molecular formula C10H16ClN. It is a derivative of phenylpropanamine and is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)propan-1-aminehydrochloride typically involves the reaction of 4-methylbenzaldehyde with nitroethane to form 4-methylphenyl-2-nitropropene. This intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield 3-(4-Methylphenyl)propan-1-amine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)propan-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted amines, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(4-Methylphenyl)propan-1-aminehydrochloride is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving neurotransmitter analogs and receptor binding assays.
Medicine: Research into potential therapeutic applications, including its effects on the central nervous system.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)propan-1-aminehydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Methylphenylpropanamine: A closely related compound with similar chemical properties.
Phenylpropanamine: Another analog with a different substitution pattern on the phenyl ring
Uniqueness
3-(4-Methylphenyl)propan-1-aminehydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C10H16ClN |
---|---|
Molecular Weight |
185.69 g/mol |
IUPAC Name |
3-(4-methylphenyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-9-4-6-10(7-5-9)3-2-8-11;/h4-7H,2-3,8,11H2,1H3;1H |
InChI Key |
JOPGQJGYTWAYTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CCCN.Cl |
Origin of Product |
United States |
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